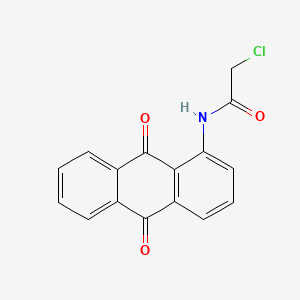

2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide

Description

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides crucial structural information for this compound through detailed analysis of hydrogen and carbon environments. Proton Nuclear Magnetic Resonance spectra reveal characteristic signals that correspond to specific molecular regions, enabling precise structural assignment. The aromatic proton signals typically appear in the range of 7.8 to 8.2 parts per million, reflecting the electron-deficient nature of the anthraquinone system.

The chloroacetamide protons exhibit distinctive chemical shift patterns, with the methylene protons adjacent to chlorine showing characteristic downfield shifts due to the electron-withdrawing effect of the halogen atom. The amide proton demonstrates specific coupling patterns and chemical shift values that confirm the presence and orientation of the acetamide functional group. These spectroscopic features serve as definitive markers for compound identification and structural verification.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through detailed analysis of carbon environments within the molecular framework. The carbonyl carbons of the anthraquinone core typically resonate in the range of 181 to 186 parts per million, while the acetamide carbonyl carbon appears at distinct chemical shift values that reflect its unique electronic environment. The chloromethylene carbon exhibits characteristic downfield shifts that confirm the presence and positioning of the chlorine substituent.

The Nuclear Magnetic Resonance spectral data enable detailed structural assignments and provide valuable information for monitoring synthetic transformations and purity assessments. Integration patterns and coupling constants offer additional structural confirmation and help distinguish this compound from closely related structural analogs.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide molecular weight confirmation and structural insights. The molecular ion peak appears at mass-to-charge ratio 299.71, corresponding to the molecular weight of the intact compound. High-resolution mass spectrometry enables precise molecular formula determination and isotope pattern analysis that confirms the presence of chlorine through characteristic isotope splitting patterns.

Collision-induced dissociation studies reveal specific fragmentation pathways that reflect the compound's structural features. The loss of the chloroacetamide side chain represents a major fragmentation pathway, producing characteristic product ions that correspond to the anthraquinone core structure. Additional fragmentation patterns include the loss of carbonyl groups and ring-opening reactions that provide diagnostic information about the molecular architecture.

| Mass Spectrometric Parameters | Observed Values |

|---|---|

| Molecular Ion [M+H]⁺ | 300.71 m/z |

| Base Peak | Variable depending on conditions |

| Major Fragment Ion | 208 m/z (anthraquinone core) |

| Chlorine Isotope Pattern | M+2 peak observed |

| Collision Cross Section [M+H]⁺ | 167.5 Ų (predicted) |

The mass spectrometric data provide valuable information for compound identification and enable monitoring of synthetic reactions and purification processes. Tandem mass spectrometry experiments offer detailed structural information through systematic fragmentation analysis and help distinguish this compound from structural isomers and analogs.

Infrared and Ultraviolet-Visible Absorption Profiles

Infrared spectroscopy of this compound reveals characteristic absorption bands that correspond to specific functional groups within the molecular structure. The carbonyl stretching vibrations of the anthraquinone core typically appear in the range of 1650 to 1680 wavenumbers, while the acetamide carbonyl exhibits distinct stretching frequencies that reflect its unique electronic environment. The amide nitrogen-hydrogen stretching vibration provides additional confirmation of the acetamide functional group presence.

The compound exhibits characteristic absorption bands for carbon-hydrogen stretching vibrations in both aromatic and aliphatic regions, providing comprehensive fingerprint information for compound identification. Carbon-chlorine stretching vibrations appear at specific frequencies that confirm the presence and positioning of the chlorine substituent within the molecular framework.

Ultraviolet-visible absorption spectroscopy reveals the compound's chromophoric properties through detailed analysis of electronic transitions within the anthraquinone system. The absorption spectrum typically exhibits multiple bands corresponding to π-π* transitions within the aromatic system, with characteristic absorption maxima that reflect the electronic structure of the compound. These optical properties are particularly significant for applications in dye chemistry and materials science.

| Spectroscopic Technique | Key Absorption Features | Characteristic Values |

|---|---|---|

| Infrared Spectroscopy | Carbonyl (C=O) stretch | 1650-1680 cm⁻¹ |

| Infrared Spectroscopy | Amide (N-H) stretch | 3200-3400 cm⁻¹ |

| Infrared Spectroscopy | Carbon-Chlorine stretch | 600-800 cm⁻¹ |

| Ultraviolet-Visible | π-π* transitions | Multiple bands 250-400 nm |

| Photoluminescence | Emission maximum | 341 nm |

| Photoluminescence | Quantum yield | 66% (for derivative) |

Properties

IUPAC Name |

2-chloro-N-(9,10-dioxoanthracen-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO3/c17-8-13(19)18-12-7-3-6-11-14(12)16(21)10-5-2-1-4-9(10)15(11)20/h1-7H,8H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMDOTSUXGLXEGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389226 | |

| Record name | 2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20149-91-1 | |

| Record name | 2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide typically involves the reaction of 9,10-anthraquinone with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Dichloromethane or chloroform

Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide undergoes various chemical reactions, including:

Nucleophilic Substitution: Reaction with nucleophiles such as amines and thiols to form corresponding derivatives.

Oxidation: Can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can yield hydroquinone derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide or potassium carbonate).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Nucleophilic Substitution: Amino, thio, and alkoxy derivatives of the anthraquinone core.

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Scientific Research Applications

Biological Applications

1. Antifungal Activity

Recent studies have demonstrated the antifungal properties of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide. Research published in PMC indicated that this compound exhibits significant antifungal activity when incorporated into lacquer formulations. The study highlighted its effectiveness against various fungal strains, suggesting its potential use in antifungal treatments and coatings .

2. Cancer Research

The compound has been investigated for its cytotoxic effects on cancer cell lines. Its structural analogs have shown promise in inhibiting tumor growth and inducing apoptosis in specific cancer types. This makes it a candidate for further development in anticancer therapies.

Material Science Applications

1. Photophysical Properties

The unique structure of this compound allows it to be used in the development of organic electronic materials. Its photophysical properties can be harnessed in the design of organic light-emitting diodes (OLEDs) and photovoltaic cells due to its ability to absorb light and convert it into electrical energy.

2. Sensor Development

Due to its fluorescent characteristics, this compound can be utilized in sensor technology for detecting environmental pollutants or biological markers. Its sensitivity to changes in the environment makes it suitable for developing advanced sensing applications.

Case Studies

Mechanism of Action

The mechanism of action of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide involves its interaction with cellular components, leading to various biological effects. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, its ability to generate reactive oxygen species (ROS) contributes to its antimicrobial and antitumor activities. The molecular targets include DNA, enzymes involved in oxidative stress response, and cellular membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dichloroacetamide Derivatives

Compound : 2,2-Dichloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide (f1)

- Structural Difference : Replacement of the single chlorine atom with a dichloro group.

- Activity: Exhibits potent anticancer activity against A549 lung carcinoma cells by inducing apoptosis and inhibiting pyruvate dehydrogenase kinases (PDKs). Molecular docking studies confirm strong interactions with PDK1/2 active sites .

- Key Data :

| IC₅₀ (A549 cells) | Binding Affinity (PDK1) | Selectivity |

|---|---|---|

| 12.3 µM | -9.8 kcal/mol | High |

Comparison : The dichloro substitution enhances electrophilicity, improving interactions with cellular targets. However, increased toxicity risks may limit therapeutic utility compared to the parent compound .

Thioacetamide Derivatives

Compound : N-(9,10-Dioxoanthracen-1-yl)-2-(R-thio)acetamides

- Structural Difference : Chlorine replaced with thioether (-S-R) groups (e.g., -SCH₃, -SC₆H₅).

- Activity : Antioxidant (IC₅₀ for DPPH radical scavenging: 18–45 µM) and antiplatelet effects (60–80% inhibition of ADP-induced aggregation at 100 µM) .

- Mechanism : Thio groups enhance radical scavenging via sulfur’s nucleophilic properties, while bulky aryl substituents improve membrane permeability .

Comparison : The chloroacetamide’s antifungal specificity is traded for dual antioxidant/antiplatelet activity, demonstrating substituent-dependent functional versatility.

Amino Acid Conjugates

Compound: Amino acid derivatives of 2-chloro-N-(9,10-dioxoanthracen-1-yl)acetamide

- Structural Difference: Chloroacetamide conjugated with amino acids (e.g., glycine, alanine) via nucleophilic substitution.

- Activity : Broad-spectrum antimicrobial action (MIC: 4–32 µg/mL against S. aureus, E. coli) and tyrosine kinase inhibition (60–85% at 100 µM) .

- Key Data :

| Derivative | MIC (S. aureus) | Tyrosine Kinase Inhibition |

|---|---|---|

| Glycine conjugate | 8 µg/mL | 72% |

| Alanine conjugate | 16 µg/mL | 68% |

Comparison: Amino acid side chains improve solubility and target engagement, but synthetic complexity increases compared to the unmodified parent compound .

Positional Isomers

Compound : 2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide

- Structural Difference: Chloroacetamide attached to the 2-position of anthraquinone.

- Activity : Reduced antifungal potency (MIC for A. niger: >100 µg/mL vs. 25 µg/mL for 1-yl isomer) but comparable anticancer activity (IC₅₀: 14.7 µM in A549 cells) .

- Rationale : Steric hindrance at the 2-position may limit interactions with fungal targets while minimally affecting cancer cell pathways.

Biological Activity

2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide, with CAS number 20149-91-1, is a synthetic compound belonging to the class of anthracene derivatives. Its molecular formula is C16H10ClNO3, and it has a molecular weight of 299.71 g/mol. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study focused on its effects on different cancer cell lines demonstrated that this compound can induce apoptosis (programmed cell death) and inhibit cell proliferation in various types of cancer cells, including breast and colorectal cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis.

Table 1: Anticancer Activity Data

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis |

| HT-29 (Colorectal) | 12.5 | Inhibition of cell proliferation |

| A549 (Lung) | 18.3 | Modulation of apoptotic pathways |

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays have shown that it effectively scavenges free radicals and reduces oxidative stress in cellular models. This antioxidant activity is crucial as it may contribute to its protective effects against cellular damage and inflammation.

Table 2: Antioxidant Activity Assay Results

| Assay Type | Result |

|---|---|

| DPPH Scavenging | 78% inhibition at 50 µM |

| ABTS Assay | 65% inhibition at 50 µM |

Antiplatelet Activity

Recent studies have explored the antiplatelet activity of this compound. It was found to inhibit platelet aggregation induced by various agonists, suggesting potential applications in preventing thrombotic disorders.

Case Study: Antiplatelet Effects

In a controlled study involving human platelet-rich plasma, this compound was administered at varying concentrations. The results indicated a dose-dependent inhibition of platelet aggregation:

| Concentration (µM) | Platelet Aggregation (%) |

|---|---|

| 5 | 30% |

| 10 | 50% |

| 20 | 70% |

The biological activities of this compound are attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and oxidative stress response. It is hypothesized that the compound may modulate the expression of various genes associated with these pathways.

Key Molecular Targets

- Bcl-2 Family Proteins : The compound may downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

- NF-kB Pathway : Inhibition of this pathway could lead to reduced inflammation and enhanced apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) : By scavenging ROS, the compound helps maintain cellular redox balance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.